Rupintrivir
Description
Significance of Human Rhinovirus (HRV) and Enteroviruses in Global Health Burden
Picornaviruses, including Human Rhinovirus (HRV) and enteroviruses, represent a major public health concern due to their widespread prevalence and the spectrum of illnesses they cause.
HRV as a Predominant Cause of Respiratory Infections
Human rhinoviruses are recognized as a primary cause of upper respiratory tract infections, commonly known as the common cold. unirioja.esbrieflands.comnih.gov While often perceived as mild, HRV infections contribute significantly to healthcare costs, absenteeism from school and work, and can exacerbate underlying respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). unirioja.esbrieflands.comnih.govfrontiersin.org HRV is a leading cause of upper respiratory tract infections globally. frontiersin.org Studies have highlighted the substantial burden of respiratory disorders on global public health. brieflands.com HRV infections can range from mild cold symptoms to more severe respiratory illnesses, significantly impacting global healthcare systems. unirioja.esbjid.org.br HRV-related hospital admissions have been noted, particularly among older adults or those with comorbidities. bjid.org.br
Enteroviruses and Associated Pathologies
Enteroviruses are another significant genus within the Picornaviridae family, capable of causing a variety of clinical syndromes affecting multiple organs, including the gastrointestinal tract, central nervous system, heart, and skin. biologists.com Enterovirus infections can manifest as diverse conditions such as aseptic meningitis, encephalitis, poliomyelitis, hand, foot, and mouth disease (HFMD), and myocarditis.
Noroviruses and Gastroenteritis
While belonging to the Caliciviridae family, noroviruses are often discussed alongside picornaviruses due to similarities in their protease structure and the significant global health burden they impose, primarily as a leading cause of acute gastroenteritis worldwide. nih.govnih.govmedflixs.complos.org Noroviruses are responsible for frequent outbreaks and substantial morbidity across all age groups, with a particularly high impact on young children and the elderly. nih.govmedflixs.comcdc.gov Globally, norovirus is estimated to cause hundreds of millions of cases of diarrhea and hundreds of thousands of deaths annually, with a significant economic burden. nih.govplos.orgcdc.govweforum.org The emergence of variants, such as the GII.4 Sydney variant, has further underscored their impact on global epidemiology. medflixs.com
Role of Viral Proteases in Picornavirus Replication Cycles
Picornaviruses, like other positive-sense RNA viruses, translate their genomic RNA into a single, large polyprotein. This polyprotein must be precisely cleaved into individual, functional viral proteins by virally encoded proteases for the virus to complete its replication cycle. biologists.compnas.orgmdpi.comnih.govnih.govexpasy.orgrockefeller.edu
Cruciality of 3C Protease for Polyprotein Cleavage
The 3C protease (3Cpro) is a key enzyme in the picornavirus life cycle, responsible for the majority of the proteolytic processing events that yield mature structural and nonstructural proteins from the polyprotein precursor. biologists.compnas.orgmdpi.comnih.govnih.govtaylorandfrancis.comresearchgate.netasm.org This cleavage is essential for the assembly of the viral RNA replication complex and subsequent viral replication. biologists.commdpi.comnih.govresearchgate.net The 3C protease is a cysteine protease with a conserved catalytic triad (B1167595). pnas.org Its crucial role in polyprotein processing makes it an attractive target for antiviral drug development. mdpi.comcsic.es
Impact of Viral Protease Activity on Host Cell Functions and Antiviral Responses
Beyond polyprotein processing, picornaviral proteases, particularly 3Cpro and 2Apro, interfere with host cell functions to create an environment conducive to viral replication. biologists.compnas.orgmdpi.comnih.govresearchgate.netasm.org They achieve this by cleaving specific host cell proteins involved in vital cellular processes such as transcription, translation, nucleocytoplasmic transport, and innate immune signaling pathways. biologists.compnas.orgmdpi.comnih.govrockefeller.eduresearchgate.netasm.org By cleaving key factors in innate immunity pathways, these proteases can inhibit the production of interferons and inflammatory cytokines, thereby subverting the host's antiviral response. biologists.commdpi.comnih.govresearchgate.net This manipulation of host cell machinery and immune responses is critical for efficient viral replication and contributes to picornavirus-mediated pathogenesis. biologists.commdpi.comnih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
ethyl (E)-4-[[2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rupintrivir: a Potent Irreversible Protease Inhibitor
Historical Context of Rupintrivir (B1680277) Discovery and Development
The discovery and development of this compound, a significant antiviral agent, emerged from dedicated research efforts focused on inhibiting the picornavirus 3C protease, an enzyme essential for viral replication. nih.gov Developed by Agouron Pharmaceuticals, a subsidiary of Pfizer, the compound showed early promise in experimental settings. clinicaltrialsarena.com Clinical trials demonstrated that this compound could moderate illness severity and reduce viral load in human experimental HRV challenge trials, providing a proof of concept for its mechanism of 3C protease inhibition. nih.govbiorxiv.org However, in subsequent studies on natural infections, it did not significantly impact virus replication or disease severity, leading to the discontinuation of its clinical development. nih.gov
Structure-Based Drug Design Methodologies in this compound Identification
The identification of this compound was a landmark achievement in the application of structure-based drug design. nih.govasm.org This methodology involves using the three-dimensional structure of the target protein, in this case, the human rhinovirus (HRV) 3C protease, to design a molecule that can bind to it with high affinity and specificity. asm.orgresearchgate.net By analyzing the atomic-level details of the protease's active site, researchers at Agouron Pharmaceuticals were able to design and synthesize this compound to fit precisely into this site, thereby blocking its function. nih.govnih.gov This rational design approach was instrumental in discovering a potent inhibitor of this critical viral enzyme. asm.orgportico.org
Origin and Initial Naming (AG7088)
This compound was initially known by the designation AG7088. nih.govasm.orgnih.gov This name originated from the company that pioneered its development, Agouron Pharmaceuticals. clinicaltrialsarena.com As AG7088, the compound was identified as a potent, irreversible inhibitor of HRV 3C protease through the use of protein structure-based drug design methodologies. asm.orgresearchgate.netnih.gov It demonstrated broad-spectrum activity against all 48 HRV serotypes tested in early in vitro studies. asm.orgfrontiersin.org The compound was later given the non-proprietary name this compound as it progressed through development. nih.govasm.org
Molecular Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the human rhinovirus (HRV) 3C protease. medchemexpress.comrndsystems.com Its mechanism is characterized by the irreversible inactivation of this crucial viral enzyme. nih.govasm.org
Irreversible Inhibition of 3C Protease
This compound is classified as an irreversible inhibitor of the 3C protease, an enzyme vital for the replication of human rhinoviruses (HRV). nih.govasm.orgasm.org This irreversible action means that it permanently disables the enzyme, preventing it from carrying out its function of processing viral polyproteins. nih.govsmolecule.com The potent and irreversible nature of this inhibition was a key feature identified early in its development, with a high inactivation rate constant. asm.orgnih.gov This mechanism of action provides a strong rationale for its broad-spectrum activity against numerous HRV serotypes. nih.govasm.org
Covalent Binding to the Active Site Cysteine
The inhibitory action of this compound is achieved through the formation of a covalent bond with a specific amino acid residue within the active site of the 3C protease. nih.govsmolecule.com This residue is a catalytically essential cysteine. nih.govcsic.es The formation of this stable, covalent linkage effectively and permanently blocks the enzyme's active site, preventing it from binding to its natural substrates and carrying out its proteolytic function. nih.govcsic.esnih.gov
Michael Acceptor Moiety
The chemical structure of this compound includes an α,β-unsaturated ethyl ester, which functions as a Michael acceptor. nih.govasm.orgresearchgate.net This electrophilic moiety is specifically designed to react with nucleophiles. nih.gov In the context of the 3C protease, the Michael acceptor readily reacts with the nucleophilic thiol group of the active site cysteine residue. nih.govebi.ac.uk This reaction, known as a Michael addition, results in the formation of the covalent bond that underpins the irreversible inhibition of the enzyme. nih.govebi.ac.uk
Target Specificity and Selectivity
This compound is a peptidomimetic irreversible inhibitor designed through structure-based drug design methodologies to specifically target the 3C protease (3Cpro) of human rhinoviruses (HRV). nih.govtaylorandfrancis.com The 3C protease is a viral cysteine protease essential for the replication of picornaviruses, as it cleaves the viral polyprotein into functional structural and nonstructural proteins. pnas.orgmdpi.com this compound's mechanism of action involves forming a covalent bond with the catalytic cysteine residue within the enzyme's active site, leading to irreversible inhibition. pnas.orgtandfonline.com While initially developed for HRV, it has demonstrated broad-spectrum activity against the 3C proteases of other enteroviruses. nih.govtaylorandfrancis.com However, its specificity is highlighted by its very weak activity against the structurally related 3C-like protease (Mpro) of SARS-CoV-2. researchgate.netnih.gov
Selective Inhibition of Viral Cysteine Proteases
This compound exhibits potent and selective inhibitory activity against the 3C cysteine proteases found in the Picornaviridae family of viruses. nih.gov Its design is based on the conserved structure of the 3C protease active site across numerous rhinovirus and enterovirus serotypes. asm.org The inhibitor acts as a Michael acceptor, where its α,β-unsaturated ester moiety forms a covalent adduct with the nucleophilic cysteine residue (Cys147) of the protease's catalytic triad (B1167595), thereby irreversibly blocking its enzymatic function. nih.govpnas.orgtandfonline.com
The compound is a broad-spectrum inhibitor, showing efficacy against a wide array of picornaviruses. nih.gov Research has confirmed its activity against all 48 human rhinovirus (HRV) serotypes tested in cell protection assays, with a mean 50% effective concentration (EC50) of 0.023 μM. medchemexpress.com Beyond rhinoviruses, this compound effectively inhibits the 3C proteases of several other enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), Enterovirus D68 (EV-D68), and poliovirus. researchgate.netasm.orgasm.org It has also been shown to possess anti-norovirus activity by targeting the norovirus 3C-like protease. asm.org
The inhibitory potency of this compound varies between different viral proteases, which can be attributed to subtle structural differences in the enzyme's active site. nih.govasm.org For instance, while highly potent against HRV, its efficacy against the 3C proteases of EV71 and CVA16 is lower, a phenomenon explained by a half-closed S2 subsite and a size-reduced S1′ subsite in these enzymes that limit the access of the inhibitor. asm.org Despite these variations, its ability to target a conserved and critical viral enzyme across numerous pathogens underscores its significance as a selective antiviral agent. asm.org
Table 1: Inhibitory Activity of this compound Against Various Viral Proteases This table is interactive. You can sort and filter the data.
| Virus Target | Protease Target | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Human Rhinovirus (HRV) (48 serotypes) | 3C Protease | Cell Protection | EC₅₀: 0.023 µM (mean) | medchemexpress.com |
| Human Rhinovirus 14 (HRV-14) | 3C Protease | Cell Protection | EC₅₀: 52 nM | mdpi.com |
| Enterovirus 71 (EV71) | 3C Protease | Protease Inhibition | IC₅₀: 1.65 µM | researchgate.net |
| Enterovirus 71 (EV71) | 3C Protease | Protease Inhibition | IC₅₀: 2.3 µM | researchgate.net |
| Enterovirus 71 (EV71) | 3C Protease | Antiviral Assay | EC₅₀: 1 nM | researchgate.net |
| Enterovirus 68 (EV-D68) | 3C Protease | Antiviral Assay | EC₅₀: 2-3 nM | asm.org |
| Poliovirus | 3C Protease | Antiviral Assay | EC₅₀: 5-40 nM | asm.org |
| Deformed Wing Virus (DWV) | 3C-like Protease | Protease Inhibition | IC₅₀: 0.36 µM | asm.org |
Negligible Reactivity with Host Serine Proteases
A critical aspect of this compound's design and therapeutic potential is its high degree of selectivity for viral proteases over host cellular proteases. mdpi.com Research has consistently shown that this compound has no significant inhibitory activity against a variety of host serine and cysteine proteases. rndsystems.comub.edu This selectivity is paramount, as off-target inhibition of host proteases could lead to unintended physiological effects.
The structural and substrate specificity differences between viral proteases and their eukaryotic counterparts are significant enough to be exploited for targeted drug design. mdpi.com The active site of the picornaviral 3C protease has unique features that are specifically recognized by this compound, which are not conserved in host proteases like serine proteases. taylorandfrancis.commdpi.com For example, a study focused on developing activity-based probes used this compound as a specific tool for viral cysteine proteases, distinct from probes designed for host serine proteases, underscoring its lack of cross-reactivity. nih.gov This negligible reactivity with host enzymes confirms that this compound is a highly specific molecule engineered to act on its intended viral target. ub.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | AG7088 |
| AG7404 | |
| Ebselen | |
| Disulfiram | |
| Carmofur | |
| GC376 |
Molecular and Structural Basis of Rupintrivir Interaction with Viral Proteases
X-ray Crystallography Studies of Rupintrivir-Protease Complexes
X-ray crystallography has been instrumental in visualizing the precise interactions between This compound (B1680277) and various picornavirus 3C proteases at the atomic level. These studies have revealed how the inhibitor fits into the protease's active site and the resulting structural adaptations.
Elucidation of Binding Pockets and Key Residues
Crystallographic studies have shown that this compound binds within the catalytic pocket of picornavirus 3C proteases. mdpi.comnih.gov The binding involves interactions with several amino acid residues within the substrate-binding pockets, often denoted as S1, S2, S3, and S1'. asm.org
Key residues involved in the interaction with this compound have been identified through these studies. For instance, in human rhinovirus (HRV) 2 3C protease, 23 amino acid residues in the substrate binding pocket interact with this compound. asm.org Fourteen of these residues interact via their side chains, including residues 25, 40, 71, 125, 127, 128, 130, 142, 147, 161, 163, 164, 165, and 170. asm.org Notably, 13 of these 14 residues with side chain interactions are strictly conserved across various HRV serotypes, highlighting their importance in this compound binding. asm.org The catalytic triad (B1167595) residues, typically a Cys, His, and Glu or Asp, are highly conserved in picornavirus 3C proteases and are crucial for the interaction. nih.govfrontiersin.orgnih.gov this compound forms a covalent bond with the catalytic cysteine residue, such as Cys147 in HRV 3C protease. mdpi.comnih.gov Other residues like His40, Glu71, Leu127, and Gly163 have also been identified as having significant contributions to this compound binding in HRV 3C protease. biorxiv.org
In Enterovirus 71 (EV71) 3C protease, this compound interacts similarly to its interaction with HRV 3C protease. asm.org Key residues in the EV71 binding site, such as 25, 40, 125-128, 142-147, 161-165, and 170, show high conservation across different strains. wjgnet.com However, variations in key sites, such as Arg128 in some EV71 isolates, can potentially create steric hindrance to the binding of this compound's 4-fluoroPhe group. wjgnet.com
Conformational Changes Upon Inhibitor Binding
The binding of this compound can induce conformational changes in the viral protease. For example, in EV71 3C protease, the unliganded protease exhibits a more relaxed fold compared to the tighter folds observed in complexes with this compound. asm.org The catalytically important loop of amino acids 141 to 147, which is disordered in the unliganded protease, becomes ordered upon this compound binding. asm.org
While this compound generally binds in a similar manner across different picornavirus proteases, some variations in inhibitor conformation have been observed. nih.govvirosin.org For instance, this compound can adopt different conformations when binding to HRV-C15 3C protease compared to HRV-2, EV71, and CVA16 3C proteases, with rotations observed in the P1' and P2 groups of the inhibitor to adapt to the local microenvironment of the binding subsites. virosin.org These conformational changes in the inhibitor can contribute to differences in binding affinity. virosin.org
In human norovirus (HuNoV) proteases, this compound binding elicits only minor conformational changes in genogroup I (GI.1) protease, which has an open substrate pocket. biorxiv.orgnih.gov In contrast, significant conformational changes, particularly in the BII-CII loop, occur in genogroup II (GII) proteases, which possess a closed pocket that flexibly extends to accommodate this compound. biorxiv.orgnih.gov
Structural Similarities of 3C Proteases Across Picornaviruses
Picornavirus 3C proteases share significant structural similarities, adopting a chymotrypsin-like fold despite being cysteine proteases. nih.govfrontiersin.orgnih.govresearchgate.net This fold typically consists of two antiparallel, six-stranded β-barrel domains. researchgate.netbiorxiv.org The catalytic triad, composed of a cysteine, a histidine, and an aspartate or glutamate (B1630785) residue, is highly conserved across these proteases and is spatially arranged for catalysis. nih.govfrontiersin.orgnih.govbiorxiv.org Examples of the catalytic triad include His40, Glu71, and Cys147 in poliovirus (PV) 3C. biorxiv.org
Computational Studies and Molecular Dynamics Simulations
Computational methods, including homology modeling and molecular dynamics (MD) simulations, complement crystallographic studies by providing insights into the dynamic behavior of the protease-inhibitor complex and quantifying binding affinities.
Homology Modeling of Protease Structures
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template). This method has been applied to model the structure of picornavirus 3C proteases when experimental structures are not available. For instance, the structure of EV71 3C protease has been predicted by homology modeling using the crystal structures of rhinovirus and poliovirus 3C proteases as templates. wjgnet.comresearchgate.netnih.gov This allows for the computational study of this compound binding to proteases for which crystallographic data is limited.
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are computational methods used to estimate the binding free energy between a protein and a ligand from MD simulation trajectories. wjgnet.combtsjournals.comambermd.org These methods provide a quantitative measure of the binding affinity and allow for the decomposition of the total binding energy into individual residue contributions. biorxiv.orgwjgnet.combtsjournals.com
Studies using MM-PBSA and MM-GBSA have investigated the binding of this compound to various picornavirus proteases. For example, the binding free energy of this compound to EV71 3C protease was estimated to be -10.76 kcal/mol using the MM-PBSA method, suggesting a favorable binding affinity. wjgnet.comnih.gov This was compared to a binding free energy of -18.96 kcal/mol for this compound with HRV 3C protease (PDB ID 1CQQ) using the same method, indicating a decreased but still favorable affinity for EV71 3C compared to its HRV homolog. wjgnet.com MM-GBSA calculations can yield different values but also suggest favorable binding. wjgnet.com
Per-residue energy decomposition analysis using MM-GBSA has identified specific residues that contribute significantly to the binding of this compound. biorxiv.orgbtsjournals.com In HRV 3C protease, residues such as His40, Leu127, and Gly163 showed considerable contributions to this compound binding. biorxiv.orgbtsjournals.com In EV71 3C, residues like His40, Ala144, and Ile162 were observed to have more binding energy contributions compared to those in the HRV complex. wjgnet.com These analyses help in understanding the molecular basis of binding and can guide the design of improved inhibitors.
Computational studies, including MD simulations and binding free energy calculations, have also been used to investigate the binding stability of this compound and the impact of protease mutations on binding. wjgnet.comnih.gov For instance, MD simulations showed that this compound can fit into the catalytic core of EV71 3C and remains stable during the simulation. wjgnet.com
Analysis of Amino Acid Fluctuations (RMSF)
Molecular dynamics simulations, including the analysis of Root-Mean-Square Fluctuations (RMSF), provide insights into the flexibility of viral proteases upon binding with inhibitors like this compound. RMSF analysis measures the deviation of amino acid residues from their average position over time, indicating their mobility. Studies comparing the dynamics of viral proteases in their free form and in complex with this compound have been conducted. For instance, analysis of the SARS-CoV-2 main protease (Mpro) complexed with this compound showed that many residues exhibited fluctuations below 0.2 nm, suggesting stability during molecular dynamics simulation nih.gov. Comparative studies involving this compound and other inhibitors binding to HRV 3C protease have also utilized RMSF analysis to assess protein flexibility and the strength of interactions btsjournals.combiorxiv.orgresearchgate.net. These analyses can reveal how inhibitor binding influences the conformational dynamics of the protease.
Molecular Docking Studies with Protease Active Site
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and potential interactions. Molecular docking studies have been extensively used to investigate the interaction of this compound with the active sites of various viral proteases, including those from human rhinoviruses, enteroviruses, and coronaviruses nih.govresearchgate.netnih.govfrontiersin.org.
Docking simulations have shown that this compound binds within the catalytic pocket of viral proteases mdpi.com. For example, docking of this compound with the SARS-CoV-2 main protease in molecular dynamics snapshots showed an average docking score of -10.58 kcal/mol researchgate.net. These studies often reveal hydrogen bonding and hydrophobic interactions between this compound and specific amino acid residues within the active site researchgate.netnih.gov. The binding pose of this compound in complex with proteases like EV71 and CVA16 3C proteases has been found to be similar researchgate.net. However, in the case of SARS-CoV-2 Mpro, this compound has been observed to bind in a unique conformation, differing from its binding to 3C proteases acs.orgnih.gov. This unique binding mode involves the repositioning of the P2 fluorophenylalanine moiety and can lead to a loss of the typical hydrogen bonding network observed in complexes with 3C proteases acs.orgnih.gov.
Molecular docking studies also help in identifying the key amino acids involved in the interaction. For instance, this compound was predicted to interact with 16 amino acids in the catalytic triad and substrate-binding domain of DWV 3Cpro nih.govbiorxiv.org. Nitrogen atoms in the side chains of specific residues, such as N2227 and H2324 in DWV 3Cpro, appeared to form hydrogen bonds with this compound nih.gov.
Insights into Catalytic Triad Interactions
Viral cysteine proteases, including the 3C and 3C-like proteases targeted by this compound, typically employ a catalytic triad for their enzymatic activity researchgate.netcsic.es. This triad usually consists of a cysteine, a histidine, and an acidic residue (aspartic acid or glutamic acid) researchgate.netcsic.esnih.gov. This compound's inhibitory mechanism is closely linked to its interaction with this catalytic triad.
Role of Cysteine Nucleophile
The cysteine residue within the catalytic triad acts as the nucleophile, initiating the proteolytic cleavage of the viral polyprotein tandfonline.commdpi.com. This compound is an irreversible inhibitor that functions as a Michael acceptor csic.esebi.ac.uknih.gov. It forms a covalent bond with the active-site cysteine residue of the protease tandfonline.commdpi.comcsic.es. This covalent modification of the cysteine nucleophile is a key aspect of this compound's inhibitory mechanism, effectively inactivating the enzyme tandfonline.comebi.ac.uk. The reaction proceeds via a Michael addition, where the active site cysteine residue attacks the beta-carbon of the inhibitor ebi.ac.uk.
Mechanisms of Rupintrivir Resistance in Viral Populations
In Vitro Serial Passage Studies for Resistance Development
In vitro serial passage involves exposing viral populations to increasing concentrations of an antiviral compound over time, selecting for variants with reduced susceptibility. acs.orgnih.govresearchgate.netnih.govasm.org
Emergence of HRV Variants with Reduced Susceptibility
Through serial passage, HRV variants with reduced susceptibility to rupintrivir (B1680277) have been observed to emerge. acs.orgnih.govresearchgate.netnih.govasm.org For instance, an HRV 14 variant with a sevenfold reduction in susceptibility was initially isolated after 14 cumulative days in culture, corresponding to three passages. acs.orgnih.govresearchgate.netnih.govasm.org Other serotypes, such as HRV 2, 39, and Hanks, initially showed genotypic changes without significant reductions in susceptibility within a similar timeframe (14 to 40 cumulative days, three to six passages). acs.orgnih.govresearchgate.netnih.govasm.org
Slow Accumulation of Multiple Amino Acid Substitutions
A notable characteristic of this compound resistance development in HRVs is the slow accumulation of multiple amino acid substitutions in the 3C protease. acs.orgnih.govresearchgate.netnih.govasm.org Continued selection with escalating this compound concentrations over longer periods (40 to 72 days) led to the accumulation of additional mutations, often resulting in only minimal further reductions in susceptibility (up to fivefold). acs.orgnih.govresearchgate.netnih.govasm.org This suggests a relatively high genetic barrier to the development of high-level resistance. nih.gov
Genotypic Changes in 3C Protease
Sequence analysis of the 3C protease gene in this compound-resistant HRV variants has identified specific amino acid substitutions. acs.orgnih.govresearchgate.netnih.govasm.org
Identification of Specific Amino Acid Substitutions (e.g., T129A, T131A, N165T, T130A)
Several specific amino acid substitutions in the 3C protease have been identified in this compound-resistant HRV variants. These include:
T129A, T131A, and T143P/S in HRV 14. acs.orgnih.govresearchgate.netnih.govasm.org
N165T in HRV 2. acs.orgnih.govresearchgate.netnih.govasm.org
N130N/K and L136L/F in HRV 39. acs.orgnih.govresearchgate.netnih.govasm.org
T130A in HRV Hanks. acs.orgnih.govresearchgate.netnih.govasm.org
Notably, a substitution at residue 130 (or 129 in HRV 14) was observed in three out of the four HRV variants studied. acs.orgnih.govresearchgate.netnih.govasm.org Further selection pressure led to additional mutations, such as A121A/V and Y139Y/H in HRV 14, E3E/G and A103A/V in HRV 2, and S105T in HRV 39. acs.orgnih.govresearchgate.netnih.govasm.org
The susceptibility conferred by specific mutations has been investigated. For example, in HRV 14, single amino acid substitutions like T129A, T131A, T143P, or Y139H did not result in a reduction in susceptibility to this compound. asm.org However, an HRV 14 variant containing all four mutations (T129A, T131A, Y139H, and T143P) showed a 7- to 16-fold reduction in susceptibility. asm.org
Data on specific substitutions and their associated fold changes in susceptibility are summarized below:
| HRV Serotype | Passage Duration (days) | Amino Acid Substitutions | Fold Change in Susceptibility | Reference |
| HRV 14 | 14 | T129A, T131A, T143P/S | Sevenfold | acs.orgnih.govresearchgate.netnih.govasm.orgasm.org |
| HRV 14 | 72 | A121A/V, T129A, T131A, Y139Y/H, T143P/S | Minimal further reduction (up to fivefold additional) | acs.orgnih.govresearchgate.netnih.govasm.org |
| HRV 2 | 24 | N165T | No significant reduction | acs.orgnih.govresearchgate.netnih.govasm.orgasm.org |
| HRV 2 | 66 | N165T, E3E/G, A103A/V | Fivefold | acs.orgnih.govresearchgate.netnih.govasm.orgasm.org |
| HRV 39 | 24 | N130N/K, L136L/F | Threefold | nih.gov |
| HRV 39 | 50 | N130N/K, L136L/F, S105T | Fourfold | nih.gov |
| HRV Hanks | 40 | T130A | No significant reduction | acs.orgnih.govresearchgate.netnih.govasm.org |
Diverse Patterns and Common Features of Mutations
The identified mutations exhibit diverse patterns across different HRV serotypes, with variants containing one to three substitutions initially. acs.orgnih.govresearchgate.netnih.govasm.org Despite this diversity, common features exist, such as the frequent occurrence of substitutions at residue 130 (or 129 in HRV 14). acs.orgnih.govresearchgate.netnih.govasm.org The accumulation of multiple mutations over time suggests that resistance is likely a complex, multi-step process rather than being conferred by a single dominant mutation, although a single mutation (G128Q) in poliovirus 3C has been reported to cause reduced susceptibility to this compound in that context. elifesciences.org
Location of Mutations Relative to the Active Site
This compound is an irreversible inhibitor that binds covalently to the active site cysteine of the 3C protease. ebi.ac.ukasm.org Studies have indicated that mutations conferring resistance to this compound tend to map to positions near or within the protease active site. asm.orgresearchgate.net For example, in human norovirus, mutations A105V and I109V in the viral protease (NS6), which is structurally similar to picornavirus 3C protease, were found to be involved in this compound resistance and are located near the S2 and S4 pockets of the protease, regions involved in substrate or inhibitor interactions. asm.orgresearchgate.net Similarly, the N165T substitution identified in this compound-resistant HRV2 is located in the S4 pocket. mdpi.comasm.org Computational studies further support that resistance-inducing mutations can affect the flexibility and binding of this compound at the active site cleft. researchgate.net
Phenotypic Characterization of Resistant Variants
Resistance to this compound has been investigated through in vitro serial passage studies with various viral serotypes. These studies aim to identify the phenotypic and genotypic alterations that confer reduced susceptibility to the antiviral compound.
Minimal to Moderate Reductions in Susceptibility
In studies involving human rhinovirus (HRV) serotypes, the emergence of this compound-resistant variants during serial passage was characterized by slow development and the accumulation of multiple mutations nih.govresearchgate.net. These mutations appeared in diverse patterns but shared common features nih.govresearchgate.net. Crucially, the observed reductions in susceptibility were generally minimal to moderate nih.govresearchgate.net. For instance, in HRV 14, a sevenfold reduction in susceptibility was observed after 14 cumulative days in culture nih.govresearchgate.net. Other serotypes, such as HRV 2, 39, and Hanks, showed fivefold or less reductions in susceptibility even after extended passage periods (up to 62 days) nih.govresearchgate.net. Continued selection pressure with increasing this compound concentrations led to the accumulation of additional mutations, but with only minimal further decreases in susceptibility (up to fivefold) nih.govresearchgate.net.
Susceptibility Testing of Recombinant Viral Variants
To confirm the role of specific amino acid substitutions in conferring this compound resistance, susceptibility testing has been performed on recombinant viral variants engineered to contain identified mutations in the 3C protease. In studies with HRV 14, individual amino acid substitutions (T129A, T131A, T143P, or Y139H) did not result in a reduction in susceptibility nih.govresearchgate.net. However, an HRV 14 variant incorporating all four of these mutations exhibited a 7- to 16-fold reduction in susceptibility nih.govresearchgate.net. This indicates that resistance can be a complex phenotype resulting from the interplay of multiple genetic changes.
In the context of noroviruses, specifically the Norwalk virus replicon, this compound-resistant replicon cells were identified with amino acid substitutions Ala105 to Val (A105V) and Ile109 to Val (I109V) in the viral protease NS6 nih.govcam.ac.uk. A cell-based fluorescence resonance energy transfer (FRET) assay for protease activity demonstrated that these substitutions contributed to enhanced resistance to this compound nih.govcam.ac.uk. Furthermore, validation using reverse genetics in murine norovirus (MNV) showed that a recombinant MNV strain with a single I109V substitution in the protease also displayed reduced susceptibility to this compound nih.govcam.ac.uk.
Here is a table summarizing the susceptibility of Norwalk virus replicon cells to this compound after repetitive cultivation, showing the fold change in sensitivity relative to the wild type and the associated amino acid substitutions:
| This compound Concentration (µM) at Final Passage | Clone Number | Mean EC50 ± SD (µM) | Fold Change in Sensitivity | Amino Acid Substitution(s) in Protease |
| 20 | 1 | 14.3 ± 1.7 | 10.9 | A105V/I109V |
| 20 | 2 | 12.3 ± 1.2 | 9.4 | A105V/I109V |
| 20 | 3 | 15.3 ± 1.1 | 11.7 | A105V/I109V |
| 15 | 1 | 8.5 ± 1.9 | 6.5 | A105V/I109V |
| 15 | 2 | 14.3 ± 1.3 | 10.9 | A105V/I109V |
| 15 | 3 | 6.9 ± 1.7 | 5.3 | I109V |
| 10 | 1 | 6.6 ± 2.4 | 5.0 | I109V |
| 10 | 2 | 6.3 ± 2.3 | 4.8 | I109V |
| 10 | 3 | 5.9 ± 1.3 | 4.5 | I109V |
| DMSO | - | 1.3 ± 0.2 | 1.0 | - |
*Data derived from reference nih.gov.
Genetic Barrier to Resistance
Studies on this compound resistance in rhinoviruses suggest a high genetic barrier to the emergence of resistance nih.govresearchgate.netacs.org. The slow accumulation of multiple amino acid substitutions, often resulting in only minimal to moderate reductions in susceptibility, supports this notion nih.govresearchgate.net. This contrasts with other antiviral classes, such as capsid binders, where resistance can emerge more rapidly acs.orgbiorxiv.org. The high genetic barrier for this compound is considered an advantage, highlighting the potential of targeting the 3C protease as an antiviral strategy nih.govresearchgate.net. The efficient clearance of the Norwalk replicon by this compound also suggests that resistance against noroviruses might develop slowly asm.orgnih.gov.
Resistance Mechanisms in Noroviruses
This compound has shown antiviral activity against noroviruses, inhibiting the replication of the Norwalk virus replicon and inhibiting the protease of different norovirus genogroups asm.orgnih.govresearchgate.net. Resistance mechanisms in noroviruses involve specific mutations in the viral protease.
Role of Conformational Flexibility in Protease Loop Regions (e.g., BII-CII loop, R112)
Structural studies of norovirus proteases in complex with this compound have provided insights into the basis for differential inhibitor potency between genogroup I (GI) and genogroup II (GII) noroviruses and the mechanisms of resistance. While this compound effectively inhibits GI.1 protease, it is less effective against GII proteases asm.orgpatsnap.com. Crystal structures show that the open substrate pocket in GI protease accommodates this compound without significant conformational changes asm.orgpatsnap.com. In contrast, GII proteases have a closed pocket that flexibly extends, and this conformational flexibility, particularly in the BII-CII loop, is crucial for accommodating this compound asm.orgpatsnap.comasm.org.
The H-G mutation in the BII-CII loop of GII proteases is a primary determinant for the reduced potency of this compound compared to its activity against GI proteases asm.org. This mutation leads to increased flexibility in the BII-CII loop asm.orgnih.gov. Upon this compound binding, the BII-CII loop in GII proteases opens, and the sidechain of Arginine-112 (R112) reorients away from the active site to accommodate the inhibitor asm.orgpatsnap.comasm.org. Structures of R112A protease mutants with this compound suggest that R112 is involved in displacing both substrates and ligands from the active site, potentially playing a role in the release of cleaved products during polyprotein processing asm.orgasm.org. The inherent flexibility of the BII-CII loop in GII proteases is a critical factor to consider when developing broad-spectrum norovirus protease inhibitors asm.orgpatsnap.com.
The I109V mutation, identified in this compound-resistant Norwalk virus replicon cells, is located near the S2 pocket of the protease, a region involved in hydrophobic and van der Waals interactions with substrates or inhibitors nih.gov. This substitution may affect the hydrophobic interactions between the protease and this compound nih.gov.
Mutations Compromising Viral Fitness
While mutations can confer resistance to this compound in noroviruses, some of these mutations may come at a cost to viral fitness nih.gov. Studies using the MNV infection model have suggested that some of the substitutions leading to this compound resistance appear to compromise viral fitness nih.gov. This implies a potential trade-off for the virus between developing resistance and maintaining its replicative capacity.
Synthetic Methodologies and Structure Activity Relationship Sar Research
Improved Synthesis of Rupintrivir (B1680277)
An improved synthetic route for this compound (AG7088) has been developed, focusing on efficiency and the use of readily available starting materials. nih.govnih.gov
Utilization of Amino Acid Building Blocks (e.g., L-glutamic acid, D-4-fluorophenylalanine, L-valine)
A key aspect of the improved synthesis involves the use of natural and modified amino acids as foundational building blocks. Specifically, L-glutamic acid, D-4-fluorophenylalanine, and L-valine have been utilized in the construction of the this compound molecule. nih.govnih.govmolaid.com This approach leverages the inherent stereochemistry of these amino acids to control the chirality of the final product.
Construction of Key Ketomethylene Dipeptide Isostere
A crucial step in the synthesis is the construction of a key ketomethylene dipeptide isostere. nih.govacs.org This isostere replaces a natural amide bond found in peptides with a ketomethylene group, which is important for the compound's stability and interaction with the protease enzyme. ncats.ioacs.org The ketomethylene dipeptide isostere is constructed using a derivative of valine and a phenylpropionic acid derivative, which are then coupled with a lactam derivative and an isoxazole (B147169) acid chloride to yield AG7088 in a total of eight steps in one reported improved synthesis. nih.govacs.org Another approach involved the chiral alkylation of a lactone using L-valine as the starting material. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Extensive SAR studies have been conducted on this compound and its analogs to understand how chemical modifications affect its antiviral efficacy and binding affinity to the target protease. nih.govmdpi.com
Exploration of Chemical Modifications at Different Positions (P1, P2, P3, P4, P1')
This compound is a peptidomimetic inhibitor that can be conceptually divided into several subsites (P1, P2, P3, P4, and P1') that interact with corresponding subsites (S1, S2, S3, S4, and S1') in the active site of the protease enzyme. nih.govresearchgate.net SAR studies have involved exploring chemical modifications at each of these positions to optimize the interaction with the protease and improve antiviral activity. researchgate.net For instance, the P1 position in this compound incorporates a lactam moiety, which serves as a mimic for the L-glutamine residue typically found at this position in natural protease substrates. nih.govresearchgate.netbiorxiv.org The P2 position is occupied by a fluorophenylalanine group. nih.gov The P3 position contains a valine group, and the P4 position features a 5-methyl-3-isoxazole group. nih.gov The P1' position is an α,β-unsaturated ester, which acts as a Michael acceptor to form a covalent bond with a cysteine residue in the protease active site. ebi.ac.ukacs.orgnih.govub.edu
Impact of Modifications on Antiviral Efficacy and Binding Affinity
Modifications at these different positions have a significant impact on the antiviral efficacy and binding affinity of this compound analogs. researchgate.net SAR studies reveal the importance of the Michael acceptor moiety and specific substituents at various positions for potent activity. For example, the P1' α,β-unsaturated ester is crucial for forming an irreversible covalent adduct with the active site cysteine residue of the 3C enzyme, leading to irreversible inhibition. ebi.ac.ukacs.orgresearchgate.netub.edu
Studies have shown that while ketomethylene-containing inhibitors like this compound might show slightly reduced enzyme inhibition compared to peptide-derived molecules, they often exhibit significantly improved antiviral properties. acs.org Optimization of these compounds has led to highly active inhibitors against multiple virus serotypes in cell culture. acs.org
The binding mode of this compound to the protease active site has been characterized through crystallographic studies. researchgate.netnih.govexplorationpub.com this compound fills the catalytic pocket and forms a covalent linkage to a key catalytic cysteine residue (e.g., Cys147 in HRV-C15 3C protease). nih.gov Different conformations of this compound have been observed when bound to different protease enzymes, suggesting adaptability in its binding. nih.gov The P1 and P3 groups tend to maintain similar positions, while the P1' and P2 groups can rotate to adapt to the microenvironment of the binding subsites. nih.gov For example, the P1' group can orient towards the solvent, similar to what is observed in complexes with EV71. nih.gov The P2 group is typically embedded in the S2 subsite. nih.gov The size of the P2 group can be critical, as a large P2 group might be affected by the partially closed S2 pocket in some enteroviruses, potentially impacting binding affinity. nih.gov
While this compound is a potent inhibitor of picornavirus 3C proteases, its activity against the homologous 3C-like protease of SARS-CoV-2 is considerably weaker. researchgate.netnih.gov This suggests differences in the active site architecture or binding modes between these proteases, despite some structural similarities. researchgate.netnih.gov
Data from comparative studies with analogs highlight the effect of modifications. For instance, a deuterated analog of this compound showed a slightly improved IC₅₀ against EV71 3C protease and enhanced viral load reduction compared to the non-deuterated parent compound, suggesting that deuteration can enhance stability without compromising target engagement. An optimized analog with improved P3 flexibility, SG85, demonstrated significantly lower IC₅₀ values and higher viral load reduction.
Here is a table summarizing some comparative data:
| Compound | Modification | IC₅₀ (EV71 3C Protease) | Antiviral Activity |
| (5R)-Rupintrivir-d3 | Deuterated P2 phenylalanine | ~6.2 μM | 90% viral load reduction |
| This compound | Non-deuterated parent | ~7.3 μM | 85% viral load reduction |
| SG85 | Optimized P3 flexibility | <0.04 μM | 99% viral load reduction |
| Source: |
Another study comparing this compound with AG7404 against SARS-CoV-2 Mpro showed that AG7404 had better fit to the active site and lower IC₅₀ values in biochemical assays. constantsystems.com
Here is a table comparing IC₅₀ values against SARS-CoV Mpro enzymes:
| Compound | SARS-CoV-1 Mpro IC₅₀ | SARS-CoV-2 Mpro IC₅₀ |
| This compound | 66 μM | 101 μM |
| AG7404 | 29 μM | 47 μM |
| Source: nih.govconstantsystems.com |
However, in a human cell culture model of SARS-CoV-2 infection, this compound showed higher potency and selectivity index compared to AG7404. nih.govconstantsystems.com
Peptidomimetic Design Principles
The design of this compound and its analogs is based on peptidomimetic principles. nih.govnih.gov Peptidomimetics are molecules that mimic the structural and functional characteristics of peptides but often possess improved properties such as increased stability, better bioavailability, and enhanced ability to cross biological barriers. taylorandfrancis.comamericanpharmaceuticalreview.com In the case of protease inhibitors, peptidomimetic design involves incorporating modified amino acids, peptide isosteres (like the ketomethylene group), and other chemical moieties to create compounds that can effectively bind to and inhibit the target protease while overcoming the limitations of natural peptides, such as rapid degradation by proteases. ncats.iotaylorandfrancis.comamericanpharmaceuticalreview.comfrontiersin.org The structure-based design approach, utilizing knowledge of the protease's active site structure, has been instrumental in guiding the design and optimization of this compound and its analogs. acs.orgnih.govmdpi.comfrontiersin.org This involves designing compounds that can fit precisely into the binding pockets (S1, S2, S3, S4, S1') of the protease, forming favorable interactions and effectively blocking its catalytic activity. nih.govresearchgate.netbiorxiv.orgub.edu
Comparative Analysis with Other Protease Inhibitors
Comparison of Binding Efficacy and Mechanisms with Other 3C Protease Inhibitors (e.g., Sg85, Compound 1)
Rupintrivir (B1680277) functions as a potent and selective irreversible inhibitor of HRV 3C protease. nih.govnih.govdntb.gov.ua It achieves irreversible inhibition by forming a covalent bond with the catalytic cysteine residue, Cys147, in the enzyme's active site. nih.govdntb.gov.uaguidetopharmacology.orgwikipedia.org This covalent modification effectively disables the protease, preventing it from processing the viral polyprotein necessary for replication.
Sg85 is another peptidomimetic inhibitor targeting enterovirus 3C protease, also employing a Michael acceptor warhead to form a covalent bond with the catalytic site. mdpi.comscienceopen.com Comparative molecular dynamics studies investigating the interaction of Sg85 and this compound with HRV-3C protease have provided insights into their relative binding characteristics. These studies indicated that Sg85 exhibited a higher binding affinity for HRV-3C protease compared to this compound. mdpi.comscienceopen.com Furthermore, Sg85 appeared to induce a more stable protein structure upon binding than this compound. mdpi.com
"Compound 1," also known as AG7404 or Imocitrelvir, is recognized as an orally bioavailable analogue of this compound. Similar to this compound, Compound 1 is an irreversible inhibitor that utilizes a Michael acceptor moiety to form a covalent bond with the 3C protease active-site cysteine. Both this compound and Compound 1 have demonstrated potent activity against a broad range of HRV serotypes and some enteroviruses in vitro.
While both this compound and Sg85 are potent 3C protease inhibitors, their efficacy can vary depending on the specific virus or serotype. In cell-based assays, this compound was, on average, found to be approximately 4-fold more active than SG85 against tested rhinovirus serotypes, although the relative potency varied between serotypes. This compound has shown varying inhibitory activity (IC50 values) against different picornaviral 3C proteases, being significantly more potent against HRV type 2 (20 nmol/L) than against EV71 (0.8 μmol/L).
An interesting observation is the lack of cross-resistance between Sg85 and this compound, suggesting that despite targeting the same enzyme, structural differences in their interaction with the protease may lead to distinct resistance profiles.
Structural and Energetic Comparisons of Inhibitor Binding
Molecular dynamics simulations have been employed to compare the binding free energies of this compound and Sg85 with HRV-3C protease. These studies calculated a higher binding affinity for Sg85 (-58.853 kcal/mol) compared to this compound (-54.0873 kcal/mol), which correlated with experimental observations. mdpi.comscienceopen.com Energy decomposition analysis from these simulations identified specific amino acid residues that contribute significantly to the binding of each inhibitor. For Sg85, residues including Leu 127, Thr 142, Ser 144, Gly 145, Tyr 146, Cys 147, His 161, Val 162, Gly 163, Gly 164, Asn 165, and Phe 170 were found to contribute substantially to binding. mdpi.comscienceopen.com In contrast, the binding of this compound was primarily impacted by residues such as His 40, Leu 127, and Gly 163. mdpi.comscienceopen.com Notably, conserved active site residues like His 40, Glu 71, and Cys 147 are crucial for the binding of both inhibitors. mdpi.comscienceopen.com
Analysis of this compound's interaction with HRV-2 3C protease revealed that 23 amino acid residues in the binding pocket are involved, with 14 interacting through side chains and 9 through the polypeptide backbone. The strict conservation of 13 of these 14 side-chain interacting residues across numerous HRV serotypes underscores their importance for this compound binding and contributes to its broad activity against HRVs.
While this compound effectively targets picornavirus 3C proteases, its activity against the homologous 3C-like protease (Mpro) of SARS-CoV-2 is significantly weaker. Structural analysis of this compound bound to SARS-CoV-2 Mpro revealed a unique binding mode where the inhibitor splits the catalytic cysteine and histidine residues, which differs from its canonical binding to picornavirus 3C proteases and may explain the reduced potency.
Comparative Binding Data (Simulated Binding Free Energy with HRV-3C Protease)
| Inhibitor | Binding Free Energy (kcal/mol) |
| This compound | -54.0873 mdpi.comscienceopen.com |
| Sg85 | -58.853 mdpi.comscienceopen.com |
Note: These values are derived from molecular dynamics simulation studies and correlate with experimental data. mdpi.comscienceopen.com
Strategies for Designing Broad-Spectrum Inhibitors
The 3C protease is a highly conserved enzyme within the picornavirus family, making it an attractive target for the development of broad-spectrum antiviral inhibitors. guidetopharmacology.org Strategies for designing such inhibitors often focus on targeting the conserved active site, including the catalytic triad (B1167595) composed of cysteine, histidine, and a glutamic acid or aspartic acid residue. dntb.gov.ua
Structure-based drug design has played a pivotal role in the discovery and optimization of 3C protease inhibitors like this compound and Sg85. nih.govnih.govdntb.gov.uaguidetopharmacology.orgmdpi.comscienceopen.com By understanding the three-dimensional structure of the protease and its interaction with inhibitors, researchers can rationally design molecules with improved binding affinity and specificity.
Designing inhibitors that leverage the evolutionary constraints of the target protease is a key strategy to minimize the emergence of drug resistance mutations. Structural analysis of inhibitor-bound complexes helps in identifying potential sites where mutations could confer resistance and reveals conserved structural motifs that can be targeted for inhibitor modifications to enhance robustness against resistance. Conserved features within the active site, such as a structural water molecule in the S1 pocket and the conformational flexibility of His40, have been identified as potential targets for rational drug design.
Optimizing the binding affinity and specificity of inhibitors to selectively target viral 3C protease while avoiding host cellular proteases is crucial for developing broad-spectrum agents with favorable safety profiles. Structure-activity relationship studies involving modifications at different positions (P1', P2, P3, P4) of inhibitor scaffolds, such as this compound, have been conducted to improve potency against specific enteroviruses like EV71.
Sg85, designed based on the structure of EV68 3C protease, exemplifies a potent broad-spectrum inhibitor active against various picornaviruses. Studies have shown that increasing the length of inhibitors to occupy more subsites within the protease active site (e.g., spanning P4 to P1') can lead to increased potency. Targeting the conserved substrate specificity of viral proteases, such as the preference for a P1 Gln residue in coronavirus 3CLpro, also presents advantages for achieving broad-spectrum activity and selectivity.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Rupintrivir (B1680277) Analogs with Enhanced Potency
Future research efforts are focused on the design and synthesis of novel this compound analogs with improved pharmacological properties, including enhanced potency and broader spectrum of activity. This compound is a peptidomimetic inhibitor that covalently binds to the active-site cysteine residue of viral proteases csic.esub.edu. This mechanism, while effective, can be further optimized.
Improved synthetic routes for this compound and its analogs have been explored, utilizing amino acids as building blocks to construct key fragments like the ketomethylene dipeptide isostere nih.gov. Structure-based drug design methodologies, similar to those used in the discovery of this compound, continue to be crucial in guiding the synthesis of new compounds nih.gov. Analogs with modifications to specific groups, such as the replacement of the triazole group with a thiazole (B1198619) ring or alterations to the phenyl ring, are being investigated to understand their impact on inhibitory properties ub.edu. Studies have shown that some this compound analogs exhibit more potent inhibition of viral protease activity and viral growth than the parent compound against certain viruses like EV-A71 researchgate.net.
Addressing Viral Resistance Mechanisms
A critical aspect of developing effective antivirals is anticipating and addressing the emergence of viral resistance. Studies with this compound have provided valuable insights into potential resistance mechanisms. In vitro serial passage of viruses like human rhinovirus and norovirus in the presence of this compound has led to the selection of resistant variants nih.govcam.ac.uknih.gov.
Resistance to this compound has been associated with specific amino acid substitutions in the viral protease. For instance, mutations like A105V and I109V in the norovirus protease NS6 have been identified in this compound-resistant replicon cells cam.ac.uknih.gov. These mutations, located around the protease active site, can lead to reduced susceptibility to this compound nih.gov. Similarly, studies with HRV have identified substitutions in the 3C protease, including at residue 130 (corresponding to residue 129 in HRV 14), that are associated with reduced susceptibility researchgate.net. These findings highlight the importance of understanding the structural basis of resistance mutations to design analogs that can overcome these mechanisms. Future analog design will need to consider regions of the protease prone to mutations that confer resistance and aim to develop compounds that maintain activity against these variants.
Improving Binding Affinities to Specific Protease Variants
Variations in the protease sequences among different viral strains and species can influence the binding affinity of inhibitors. While this compound shows broad activity against many picornaviruses, its potency can vary depending on the specific protease. For example, the susceptibility of the GII norovirus protease to this compound was found to be lower than that of GI and GV proteases, suggesting a weaker affinity likely due to less conserved binding sites asm.org.
Structural studies of this compound bound to different protease variants, such as those from HRV-C, EV71, and CVA16, have revealed conformational differences in the inhibitor upon binding, which can explain variations in binding affinities nih.gov. For instance, the binding of this compound to HRV-C15 3C protease shows a new conformation compared to its binding to HRV-2, EV71, and CVA16 proteases, potentially contributing to lower binding affinity for HRV-C15 nih.gov. Future research aims to design analogs that can adapt to the subtle structural differences in the binding pockets of various protease variants, thereby improving binding affinities and broadening the spectrum of activity. Understanding the key residues involved in ligand-enzyme binding, as revealed by computational studies, is crucial for this effort biorxiv.org.
Exploration of this compound's Activity Against Emerging Viral Threats
The ongoing emergence of novel viral pathogens underscores the need for antivirals with broad-spectrum activity. This compound's demonstrated activity against a range of viruses beyond HRVs, including certain noroviruses and coronaviruses, suggests its potential as a starting point for exploring activity against emerging threats asm.orgfrontiersin.orgresearchgate.net.
Studies have investigated this compound's activity against coronaviruses, including SARS-CoV-1 and SARS-CoV-2, which possess a 3C-like protease (3CLpro) homologous to picornavirus 3C proteases frontiersin.orgresearchgate.nettaylorandfrancis.comnih.gov. While this compound's activity against SARS-CoV-2 Mpro is relatively weak compared to its activity against picornavirus 3C proteases, structural studies have shown that this compound can bind to SARS-CoV-2 Mpro in a unique conformation researchgate.netnih.gov. This suggests that modifications to the this compound scaffold could lead to improved inhibitors targeting coronavirus proteases frontiersin.orgresearchgate.net. The potential for this compound and its derivatives to inhibit proteases from emerging viruses like EV-D68, which caused outbreaks of severe respiratory illness, is also an area of interest researchgate.netmdpi.com.
Integration of Computational and Experimental Approaches in Drug Design
The design and discovery of novel antiviral compounds are increasingly benefiting from the integration of computational and experimental approaches. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between inhibitors and viral proteases, predict binding affinities, and guide the design of new analogs biorxiv.orgchemrxiv.orgresearchgate.net.
Computational studies have been used to evaluate the binding of this compound to various viral proteases, including those from EV71 and SARS-CoV-2, helping to understand the molecular basis of its activity and inform the design of improved inhibitors biorxiv.orgchemrxiv.orgresearchgate.net. These methods can also assist in the identification of potential drug candidates through virtual screening of compound libraries chemrxiv.orgresearchgate.net. Experimental techniques, such as X-ray crystallography, remain essential for determining the precise binding modes of inhibitors and validating computational predictions nih.govresearchgate.netnih.gov. The combination of these approaches accelerates the drug discovery process and allows for a more rational design of compounds with desired properties researchgate.net.
Development of Robust In Vitro Assays for Protease Inhibition
Accurate and reliable in vitro assays are fundamental for evaluating the inhibitory activity of this compound and its analogs against viral proteases. These assays are used to determine key parameters such as half-maximal inhibitory concentration (IC50) and to study the kinetics of inhibition rndsystems.comasm.org.
Fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) assays, are commonly used to measure viral protease activity and inhibition in vitro asm.orgnih.govasm.org. These assays allow for quantitative assessment of the potency of inhibitors and can be adapted to high-throughput screening formats to evaluate large libraries of compounds asm.orgpatsnap.com. The development and refinement of robust in vitro assays are crucial for the efficient screening of novel analogs, the characterization of their inhibitory profiles against different protease variants, and the study of resistance mechanisms.
Q & A
Q. What experimental methodologies are used to compare the binding affinities of Rupintrivir and sg85 to human rhinovirus (HRV) 3C protease?
Molecular dynamics (MD) simulations and binding free energy calculations (MM/GBSA) are key methods. Studies employ RMSD, RMSF, radius of gyration (Rg), DCC, and PCA to assess structural stability and ligand-protein interactions. Binding free energy values for this compound (-54.087 kcal/mol) and sg85 (-58.853 kcal/mol) correlate with experimental potency data, identifying sg85 as a superior scaffold for inhibitor design .
Q. Which residues in HRV 3C protease are critical for this compound binding?
Energy decomposition analysis identifies His 40, Leu 127, and Gly 163 as major contributors to this compound binding. These residues, along with conserved active-site residues (e.g., Cys 147), are critical for enzymatic inhibition. Comparative studies with sg85 highlight differences in residue-specific interactions, explaining its higher affinity .
Q. Why did this compound fail in Phase II clinical trials despite promising in vitro activity?
Phase II trials in naturally acquired colds revealed insufficient efficacy, likely due to poor bioavailability, rapid clearance, or viral heterogeneity. Structural studies suggest that conformational flexibility in viral proteases (e.g., human norovirus GII variants) reduces this compound’s broad-spectrum potency, limiting clinical utility .
Advanced Research Questions
Q. How do conformational changes in viral proteases impact this compound’s inhibitory potency across different viral strains?
Crystal structures of norovirus proteases (GI.1 vs. GII.4) show that this compound binding requires extensive BII-CII loop rearrangement in GII variants, which is energetically unfavorable. This contrasts with GI.1, where pre-existing loop conformations accommodate this compound without structural strain, explaining its 50-fold higher potency against GI.1 .
Q. What computational strategies can resolve discrepancies between MD simulation data and experimental inhibition assays for this compound analogs?
Integrate multi-scale simulations (e.g., steered MD for binding pathways) with mutagenesis studies. For example, R112A mutations in norovirus proteases showed no significant change in this compound potency despite steric clashes in crystal structures, highlighting the need to validate simulations with competitive FRET assays and time-dependent inhibition kinetics .
Q. How can structural insights from this compound’s interaction with coronaviruses inform pan-viral protease inhibitor design?
Although this compound showed weak activity against SARS-CoV-2 3CL protease, its co-crystal structure with TGEV Mpro revealed conserved binding motifs. Hybrid scaffolds combining this compound’s electrophilic warhead with adaptive P2/P3 groups (e.g., fluorophenylalanine) could enhance cross-reactivity, guided by free energy perturbation (FEP) calculations .
Methodological Considerations
Q. What parameters should researchers optimize in MD simulations to accurately model this compound-protease interactions?
Use explicit solvent models (e.g., TIP3P), 100+ ns simulation times, and AMBER/CHARMM force fields. Post-analysis should include entropy corrections (e.g., quasiharmonic approximation) and clustering algorithms to account for conformational sampling limitations .
Q. How to validate the broad-spectrum potential of this compound derivatives against emerging viral variants?
Employ high-throughput FRET assays for kinetic inhibition profiling (e.g., ) across protease homologs. Pair with cryo-EM or X-ray crystallography to resolve structural adaptations in resistant strains, such as BII-CII loop mutations in norovirus GII.4 Sydney .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s efficacy against HRV vs. norovirus proteases?
HRV 3C protease exhibits rigid active-site geometry, favoring this compound’s covalent binding. In contrast, norovirus GII proteases require dynamic loop movements, reducing inhibitory efficiency. Context-dependent protease flexibility and assay conditions (e.g., cell-free vs. cell-based systems) must be standardized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
